

Technical Guide: 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-5-methylhexane**

Cat. No.: **B1294878**

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **1-chloro-5-methylhexane**, a halogenated alkane with applications as a chemical intermediate in organic synthesis and potential utility in material science. While a singular "discovery" event for this compound is not prominent in scientific literature, this guide consolidates its known physicochemical properties, outlines detailed protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Thermodynamic Properties

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a colorless liquid.^[1] Its key physical, chemical, and thermodynamic properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physicochemical Properties

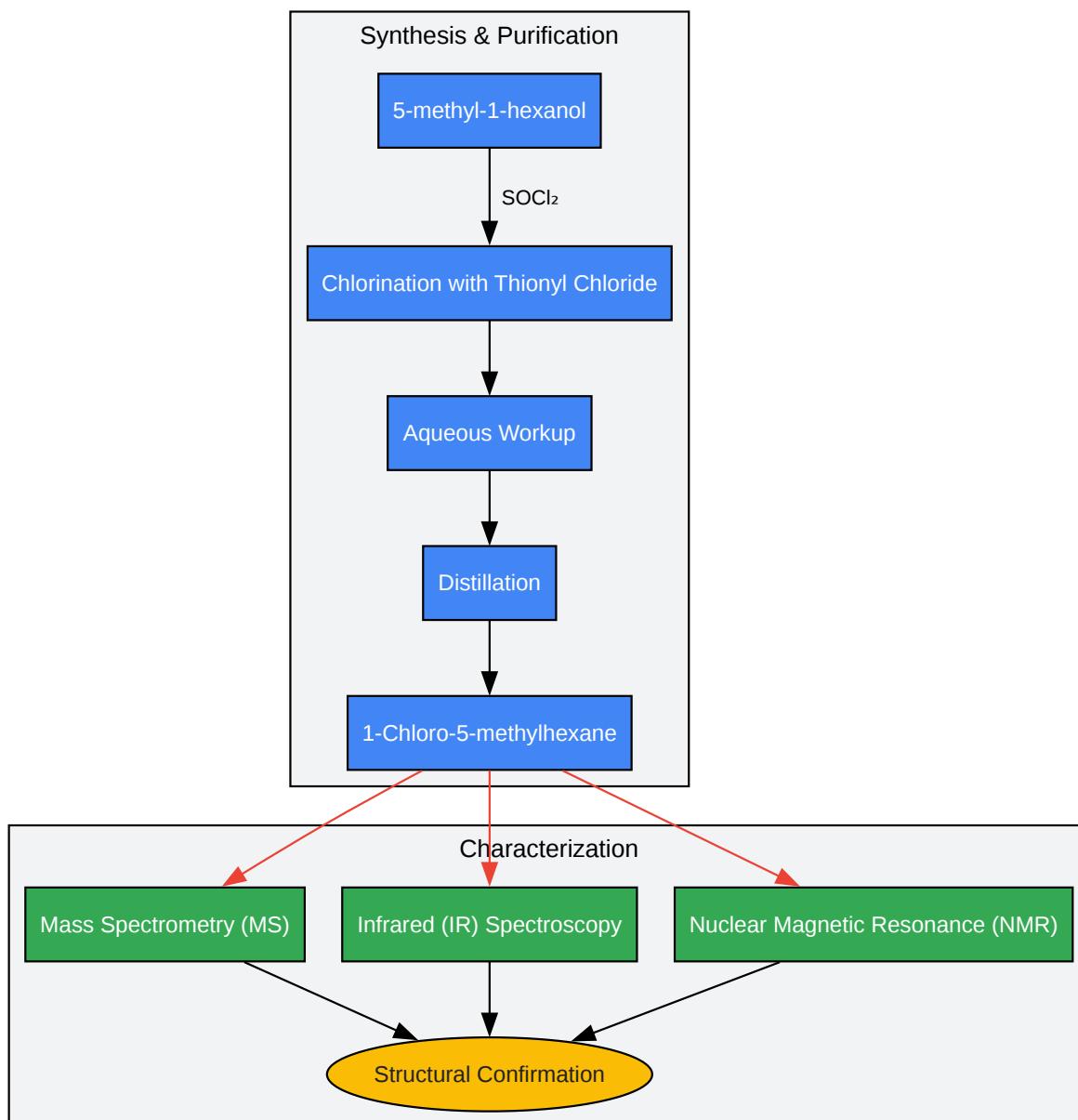

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ Cl	[1] [2] [3] [4]
Molecular Weight	134.65 g/mol	[1] [3]
CAS Number	33240-56-1	[4]
Appearance	Colorless liquid	[1]
Density	0.8773 g/cm ³ (estimate)	[2] [5]
Boiling Point	152.39°C (estimate)	[2] [5]
Melting Point	-69.5°C (estimate)	[2] [5]
Flash Point	38°C (100°F)	[5]
Refractive Index	1.4140 (estimate)	[5]
LogP (Octanol/Water Partition Coefficient)	3.051 (Crippen Calculated)	[6]
Water Solubility (log10WS)	-2.66 (Crippen Calculated)	[6]

Table 2: Thermodynamic Properties

Property	Value	Unit	Source/Method
Enthalpy of Formation (gas, $\Delta_fH^\circ_{\text{gas}}$)	-208.83	kJ/mol	[1] [6] Joback Calculated
Gibbs Free Energy of Formation (Δ_fG°)	-6.31	kJ/mol	[1] [6] Joback Calculated
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	35.17	kJ/mol	[1] [6] Joback Calculated
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	14.56	kJ/mol	[6] Joback Calculated
Ideal Gas Heat Capacity (C_p, gas)	Not specified	J/mol×K	[6]
Critical Temperature (T_c)	572.19	K	[6] Joback Calculated
Critical Pressure (P_c)	2715.50	kPa	[6] Joback Calculated
Critical Volume (V_c)	0.470	m ³ /kmol	[1] Joback Calculated

Synthesis and Characterization Workflow

The general workflow for the preparation and confirmation of **1-chloro-5-methylhexane** involves the synthesis from a suitable precursor, followed by purification and subsequent characterization using spectroscopic methods to confirm its structure and purity.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow for **1-Chloro-5-methylhexane**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **1-chloro-5-methylhexane**.

Synthesis of 1-Chloro-5-methylhexane from 5-Methyl-1-hexanol

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.

Materials:

- 5-methyl-1-hexanol
- Thionyl chloride (SOCl_2)
- Pyridine (catalytic amount)
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
- Reagent Addition: Add 5-methyl-1-hexanol (e.g., 0.1 mol) to the flask. Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C. Add a catalytic amount of pyridine (e.g., 0.01 equivalents).
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 152°C.

Characterization by Mass Spectrometry

Instrumentation:

- A gas chromatograph-mass spectrometer (GC-MS) system is typically used for volatile compounds like **1-chloro-5-methylhexane**.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **1-chloro-5-methylhexane** in a volatile organic solvent (e.g., dichloromethane or hexane).

- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection and Spectrum Generation:** A detector records the abundance of each ion at a specific m/z . The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M^+) and the isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) should be identifiable. The NIST WebBook provides reference mass spectra for this compound.^[4]

Characterization by Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- **Sample Preparation:** A neat liquid sample can be analyzed by placing a drop of the purified **1-chloro-5-methylhexane** between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Place the salt plates in the spectrometer's sample holder. Acquire the infrared spectrum over the standard range (e.g., 4000-400 cm^{-1}).
- **Spectral Analysis:** Analyze the resulting spectrum for characteristic absorption bands. Key expected absorptions for **1-chloro-5-methylhexane** include:
 - C-H stretching from the alkyl groups (~2850-2960 cm^{-1})

- C-H bending vibrations (~1365-1465 cm⁻¹)
- C-Cl stretching (~650-750 cm⁻¹) Reference IR spectra are available on the NIST WebBook.[\[4\]](#)

Applications in Research and Development

1-Chloro-5-methylhexane serves as a versatile intermediate in organic synthesis.[\[1\]](#) The chlorine atom can be readily substituted by various nucleophiles, allowing for the introduction of different functional groups.[\[1\]](#) Additionally, there is emerging research into its use in the synthesis of ionic liquids, which have applications in catalysis and electrochemistry.[\[1\]](#) In analytical chemistry, it can be used as a reference material in techniques like gas chromatography and mass spectrometry.[\[1\]](#)

Safety and Handling

1-Chloro-5-methylhexane is a flammable liquid and vapor.[\[3\]](#) It is irritating to the eyes, skin, and respiratory system.[\[2\]](#) Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[\[3\]](#) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[2\]](#) If it comes into contact with skin, wash with soap and water.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Chloro-5-methylhexane | 33240-56-1 [smolecule.com]
- 2. 1-CHLORO-5-METHYLHEXANE [chembk.com]
- 3. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]
- 4. Hexane, 1-chloro-5-methyl- [webbook.nist.gov]
- 5. 1-CHLORO-5-METHYLHEXANE CAS#: 33240-56-1 [m.chemicalbook.com]

- 6. Hexane, 1-chloro-5-methyl- (CAS 33240-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Technical Guide: 1-Chloro-5-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294878#discovery-of-1-chloro-5-methylhexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com